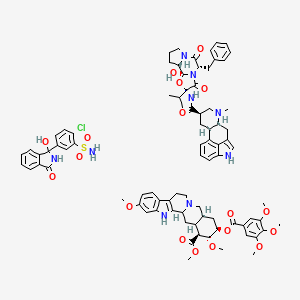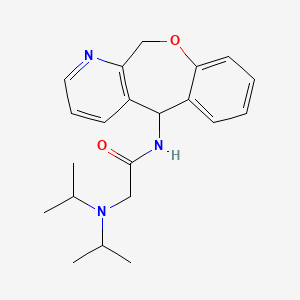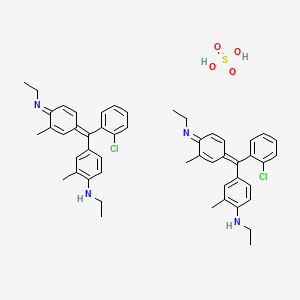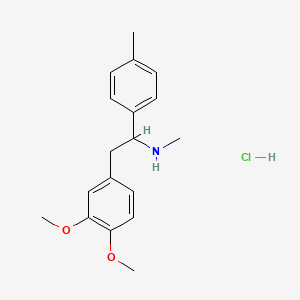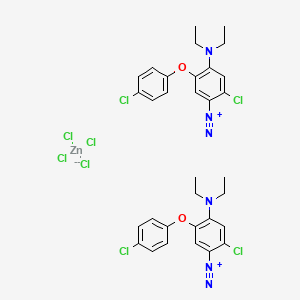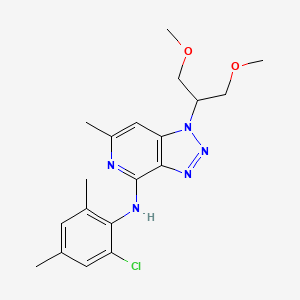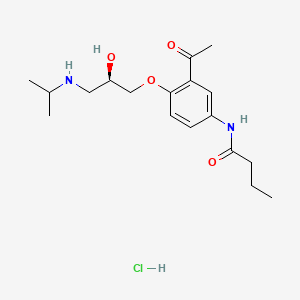
Acebutolol hydrochloride, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acebutolol hydrochloride, ®- is a selective beta-1 adrenergic receptor antagonist, commonly known as a beta-blocker. It is primarily used in the management of hypertension and arrhythmias. This compound is known for its cardioselective properties, meaning it predominantly affects the heart rather than other parts of the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acebutolol hydrochloride involves several steps. The key starting material is 3-acetyl-4-hydroxyphenylbutanamide. This compound undergoes a series of reactions, including alkylation, reduction, and acylation, to form the final product. The reaction conditions typically involve the use of solvents like methanol and reagents such as sodium borohydride for reduction .
Industrial Production Methods
In industrial settings, the production of Acebutolol hydrochloride is scaled up using similar synthetic routes but optimized for large-scale manufacturing. This involves the use of high-efficiency reactors and continuous flow processes to ensure consistent quality and yield. The final product is purified using crystallization techniques and is often formulated into tablets or capsules for medical use .
Chemical Reactions Analysis
Types of Reactions
Acebutolol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are used in the synthesis process to convert intermediate compounds to the desired product.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Sodium borohydride: Used for reduction reactions.
Hydrochloric acid: Used to form the hydrochloride salt.
Methanol: Commonly used as a solvent.
Major Products Formed
The major products formed from these reactions include various intermediates that are eventually converted to Acebutolol hydrochloride. The final product is a white crystalline powder with high purity .
Scientific Research Applications
Acebutolol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Researchers use it to study the effects of beta-blockers on cellular processes and receptor interactions.
Medicine: It is extensively studied for its therapeutic effects in managing hypertension, arrhythmias, and other cardiovascular conditions.
Industry: The compound is used in the formulation of various pharmaceutical products
Mechanism of Action
Acebutolol hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action inhibits the binding of catecholamines (such as epinephrine), leading to a decrease in heart rate and blood pressure. The compound also has mild intrinsic sympathomimetic activity, which means it can slightly stimulate beta receptors while blocking them .
Comparison with Similar Compounds
Similar Compounds
Atenolol: Another selective beta-1 blocker used for similar indications.
Metoprolol: A beta-1 selective blocker with a similar mechanism of action.
Propranolol: A non-selective beta-blocker that affects both beta-1 and beta-2 receptors.
Uniqueness
Acebutolol hydrochloride is unique due to its intrinsic sympathomimetic activity, which is not present in many other beta-blockers. This property allows it to provide a mild stimulation of beta receptors, which can be beneficial in certain clinical scenarios .
Properties
CAS No. |
96450-13-4 |
|---|---|
Molecular Formula |
C18H29ClN2O4 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
N-[3-acetyl-4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3;/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23);1H/t15-;/m1./s1 |
InChI Key |
KTUFKADDDORSSI-XFULWGLBSA-N |
Isomeric SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OC[C@@H](CNC(C)C)O)C(=O)C.Cl |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


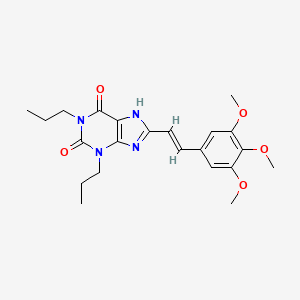
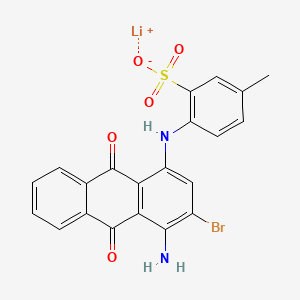

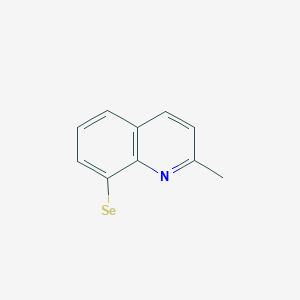

![methyl (1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B12781053.png)
![N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine;(E)-but-2-enedioic acid](/img/structure/B12781061.png)

